molecular formula C10H19NO3S2 B013817 MTSL CAS No. 81213-52-7

MTSL

Número de catálogo: B013817
Número CAS: 81213-52-7
Peso molecular: 265.4 g/mol
Clave InChI: MXZPGYFBZHBAQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is a highly reactive thiol-specific spin label. It is commonly used in biochemical and biophysical research to investigate the structural and conformational dynamics of proteins and other macromolecules .

Análisis Bioquímico

Biochemical Properties

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate can be used to label cysteine residues in proteins, site-directed labeling, and SDS labeling . It is a specific conformational probe of thiol site structure by its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study .

Cellular Effects

It is known that the compound is used as a spin label in NMR spectroscopy, which can provide valuable information about the structure and dynamics of proteins . This suggests that the compound could potentially influence cellular processes by altering protein structure and function.

Molecular Mechanism

The molecular mechanism of action of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate involves its ability to label cysteine residues in proteins . This labeling process exploits the standard reactivity of thiosulfate esters, with methanesulfinate (CH3SO2−) as the leaving group . The heterodisulfide bond to the cysteine residue is robust, enabling site-directed spin labeling .

Temporal Effects in Laboratory Settings

Given its use as a spin label in NMR spectroscopy, it is likely that the compound’s effects would be observed over the course of an experiment as changes in the NMR spectra of the labeled proteins .

Metabolic Pathways

Given its use as a spin label in NMR spectroscopy, it is possible that the compound could interact with enzymes or cofactors involved in protein synthesis or modification .

Transport and Distribution

Given its use as a spin label in NMR spectroscopy, it is likely that the compound would be distributed wherever the labeled proteins are located within a cell .

Subcellular Localization

The subcellular localization of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate would depend on the proteins to which it is attached. As a spin label, it is used to study the structure and dynamics of proteins, and would therefore be found wherever these proteins are located within a cell .

Análisis De Reacciones Químicas

Types of Reactions

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is unique due to its high reactivity with thiol groups and its stability as a nitroxide radical. This makes it particularly useful for studying the structural dynamics of proteins and other macromolecules in various scientific fields .

Actividad Biológica

MTSSL (Methanethiosulfonate spin label) is a widely utilized nitroxide spin label in the field of biochemistry and structural biology. It serves as a powerful tool for studying protein dynamics, interactions, and conformational changes through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. This article delves into the biological activity of MTSSL, examining its applications, mechanisms, and relevant research findings.

MTSSL is a thiol-reactive spin label that covalently attaches to cysteine residues in proteins. The nitroxide moiety allows for the detection of electron spins, which can provide information about the local environment surrounding the labeled site. The flexibility of the MTSSL linker enables it to adapt to various protein conformations, making it suitable for probing dynamic processes within biomolecules.

Applications in Structural Biology

  • Site-Directed Spin Labeling (SDSL) :
    • MTSSL is employed in SDSL-EPR studies to investigate protein folding, dynamics, and interactions. By labeling specific cysteine residues, researchers can obtain insights into the structure and behavior of proteins in various environments .
  • Distance Measurements :
    • EPR techniques such as Double Electron-Electron Resonance (DEER) utilize MTSSL to measure distances between spin labels on different parts of a protein, allowing for the mapping of conformational changes upon ligand binding or other stimuli .
  • Studying Membrane Proteins :
    • The application of MTSSL in membrane proteins has revealed significant insights into their dynamics and topology. The mobility of the spin label provides information on how proteins interact with their lipid environment and undergo conformational changes during function .

Case Study 1: Endonuclease I and DNA Interaction

A study investigated the interaction between endonuclease I and DNA using MTSSL-labeled mutants. The results showed that binding to DNA induced a disorder-to-order transition in the N-terminal region of the enzyme, highlighting its role in DNA repair mechanisms. EPR spectra indicated increased rigidity upon DNA binding, demonstrating how MTSSL can elucidate protein-DNA interactions .

Case Study 2: Aurora-A Kinase Dynamics

Research on Aurora-A kinase utilized QM/MD simulations alongside EPR to study the dynamics of MTSSL within the protein's activation loop. The findings suggested that the spin label's flexibility correlates with protein activation states, providing a deeper understanding of kinase regulation mechanisms .

Research Findings

StudyKey FindingsMethodology
Martinho et al.Identified flexibility and conformational changes in endonuclease I upon DNA binding using EPR spectroscopy with MTSSL labelsSDSL-EPR
QM/MD StudiesExplored rotational and translational diffusion properties of MTSSL in Aurora-A kinaseQuantum Mechanics/Molecular Dynamics simulations
Membrane ProteinsDemonstrated how MTSSL can report on local structure and dynamics in membrane proteinsEPR spectroscopy

Propiedades

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZPGYFBZHBAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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